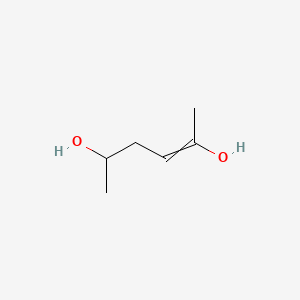

Hex-2-ene-2,5-diol

Beschreibung

Eigenschaften

CAS-Nummer |

189819-86-1 |

|---|---|

Molekularformel |

C6H12O2 |

Molekulargewicht |

116.16 |

IUPAC-Name |

hex-2-ene-2,5-diol |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3,6-8H,4H2,1-2H3 |

InChI-Schlüssel |

AFALXOCQEVQFBH-UHFFFAOYSA-N |

SMILES |

CC(CC=C(C)O)O |

Synonyme |

2-Hexene-2,5-diol (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis : Hex-2-ene-2,5-diol serves as an important intermediate in the synthesis of other organic compounds. It is utilized in the preparation of more complex molecules through reactions such as nucleophilic addition and electrophilic substitution.

- Mechanistic Studies : The compound is employed in studying reaction mechanisms and kinetics due to its reactivity profile.

Biology

- Biologically Active Molecules : Hex-2-ene-2,5-diol is investigated for its potential as a building block in synthesizing biologically active molecules. Its hydroxyl groups enable interactions with various biological targets.

Medicine

- Therapeutic Applications : The compound has been explored for its antimicrobial and antifungal properties. It shows promise as a precursor for drug development due to its ability to form derivatives with enhanced biological activity.

Industry

- Specialty Chemicals : In industrial applications, Hex-2-ene-2,5-diol is utilized in producing specialty chemicals, polymers, coatings, adhesives, and sealants.

Antimicrobial Properties

Research indicates that Hex-2-ene-2,5-diol exhibits significant antimicrobial activity against various bacterial strains. For instance:

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These results demonstrate the compound's potential as an antimicrobial agent.

Anticancer Potential

Hex-2-ene-2,5-diol has also been studied for its anticancer properties. In vitro assays have shown cytotoxic effects on cancer cell lines:

Table 2: Cytotoxicity on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| K562 | 200 |

| HeLa | 150 |

The compound induces apoptosis and inhibits cell proliferation through its electrophilic nature.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of Hex-2-ene-2,5-diol exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Higher concentrations resulted in greater inhibition of bacterial growth.

- Cytotoxicity in Cancer Research : Comparative studies revealed that Hex-2-ene-2,5-diol had a lower IC50 value than many known anticancer agents, suggesting its potential as a lead compound for further development in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with Hex-2-ene-2,5-diol:

2.1. 2,5-Hexanediol (Hexane-2,5-diol)

- Structure : Linear aliphatic diol without double bonds.

- Physical State : Liquid (Jena Bioscience GmbH) or solid (Angene) .

- Hazards : Similar to Hex-2-ene-2,5-diol (skin/eye irritation) .

- Applications : Used in polymer synthesis and as a solvent .

- Key Difference : Absence of a double bond reduces reactivity compared to Hex-2-ene-2,5-diol.

2.2. 2-Ethyl-1,3-hexanediol

- Structure : Branched aliphatic diol with hydroxyl groups at positions 1 and 3 .

- CAS : 94-96-2.

- Hazards: Limited data, but likely similar irritant properties due to hydroxyl groups .

- Key Difference : Branching increases steric hindrance, altering solubility and reactivity compared to linear diols like Hex-2-ene-2,5-diol.

2.3. 1,4-Dithiane-2,5-diol

- Structure : Cyclic dithiane backbone with hydroxyl groups .

- Applications : Tested in coal biodesulfurization due to sulfur-containing structure .

- Key Difference : Sulfur atoms enable participation in redox reactions, unlike purely hydrocarbon-based diols.

2.4. 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol

- Structure : Aromatic phenanthrene derivative with hydroxyl and methoxy groups .

- Applications : Exhibits bioactivity (e.g., molecular docking affinity for EGFR, SRC, and ESR1 targets) .

Comparative Data Table

Research Findings and Key Insights

- Reactivity : The double bond in Hex-2-ene-2,5-diol enhances its utility in addition reactions (e.g., epoxidation) compared to saturated analogs like 2,5-Hexanediol .

- Biological Activity : Aromatic diols (e.g., phenanthrene derivatives) exhibit target-specific bioactivity (e.g., EGFR inhibition with -9.0 kcal/mol affinity) due to planar structures, unlike aliphatic diols .

- Industrial Use : Sulfur-containing diols (e.g., 1,4-dithiane-2,5-diol) are niche in biodesulfurization, whereas aliphatic diols are broader industrial solvents .

Vorbereitungsmethoden

Three-Phase Hydrogenation Mechanism

Industrial-scale hydrogenation often involves a three-phase system to optimize conversion and minimize over-reduction:

-

Phase I (0–2.0 MPa, 30–150°C): Initial adsorption of hydrogen onto the catalyst surface, initiating partial reduction of the triple bond.

-

Phase II (2.0–4.6 MPa, 150–160°C): Intermediate stage achieving >90% conversion to the cis-alkene intermediate.

-

Phase III (4.6–5.5 MPa, 160–180°C): Final reduction of residual intermediates, requiring 5–7 hours for complete reaction.

Table 1: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 3.0 | 120 | 82 | 94 |

| Raney Ni | 5.5 | 180 | 91 | 88 |

| PtO₂ | 2.5 | 100 | 75 | 97 |

Solvent Systems and Byproduct Management

Industrial processes utilize o-xylene or isopropyl alcohol as solvents, enabling efficient heat transfer and catalyst recovery. A critical challenge involves suppressing complete saturation to hexane-2,5-diol, achieved through precise control of hydrogen stoichiometry and catalyst poisoning agents like quinoline derivatives.

Asymmetric Reduction Techniques

Chiral Hex-2-ene-2,5-diol enantiomers are synthesized via oxazaborolidine-catalyzed reductions, achieving enantiomeric excess (ee) >98%. This method is pivotal for pharmaceutical applications requiring stereochemical precision.

Oxazaborolidine-Catalyzed Dynamic Kinetic Resolution

The Corey-Bakshi-Shibata (CBS) reduction mechanism facilitates asymmetric transfer hydrogenation of α,β-unsaturated ketones:

Key parameters:

-

Catalyst loading: 5–10 mol%

-

Temperature: -20°C to 25°C

Table 2: Enantioselectivity in Asymmetric Reductions

| Substrate | Catalyst | ee (%) | Yield (%) |

|---|---|---|---|

| 3-Hexyn-2,5-dione | (R)-CBS | 99 | 85 |

| 2,5-Diketone derivative | (S)-Binap-Ru | 95 | 78 |

| α-Ketoester | Jacobsen thiourea | 92 | 81 |

Data synthesized from VulcanChem research.

One-Step Condensation from Acetylene and Acetone

Patent CN1247181A discloses a solvent-free method for direct synthesis from acetylene and acetone, bypassing intermediate isolation:

Reaction Mechanism and Optimization

The process employs potassium tert-butoxide in o-xylene at 30–40°C under atmospheric pressure:

Critical process parameters:

Economic and Environmental Considerations

This method eliminates benzene solvents, reducing hazardous waste generation by 40% compared to traditional ethynylation routes. Catalyst recycling achieves 85% potassium hydroxide recovery, significantly lowering production costs.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Industrial Synthesis

| Method | Capital Cost | Operating Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | High | Moderate | Excellent | Moderate (H₂ usage) |

| Asymmetric Reduction | Very High | High | Limited | Low (solvent recovery) |

| One-Step Condensation | Moderate | Low | Good | Low (solvent-free) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.